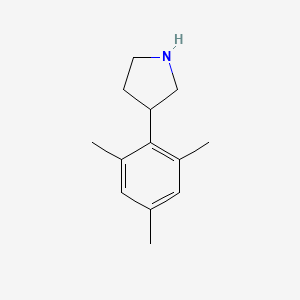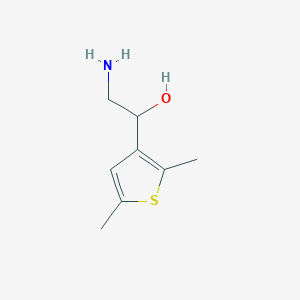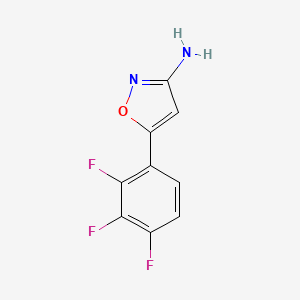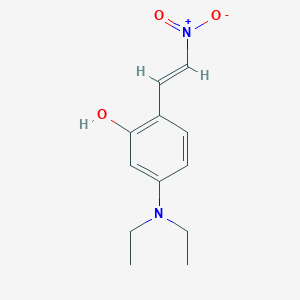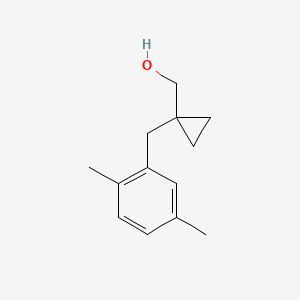
(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclopropyl group attached to a methanol moiety, with a 2,5-dimethylbenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity, and considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)methane.
Substitution: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (1-(2,5-Dimethylbenzyl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The 2,5-dimethylbenzyl group can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(2-Methylbenzyl)cyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical and physical properties. These substituents can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
[1-[(2,5-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-3-4-11(2)12(7-10)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |
Clave InChI |
HAIKBDFWGCBSJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


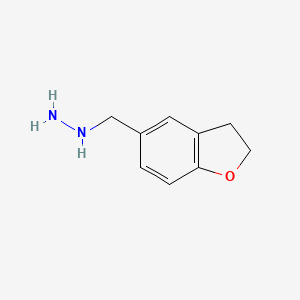
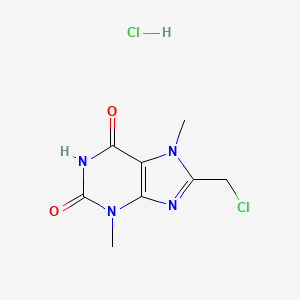
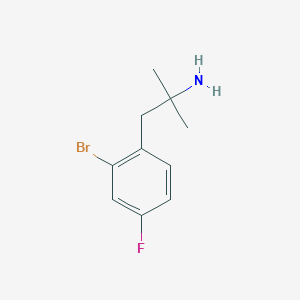
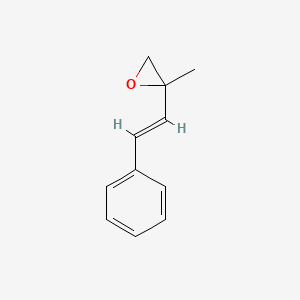

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
